molecular formula C13H20ClNO3 B7854894 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride

2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride

Cat. No.: B7854894
M. Wt: 273.75 g/mol
InChI Key: YZMJQHNLMJRYHS-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is an organic compound that features a benzylamine moiety substituted with a methoxy group and a butanoic acid backbone

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-9(2)12(13(15)16)14-8-10-4-6-11(17-3)7-5-10;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJQHNLMJRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 4-methoxybenzylamine, is prepared by the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Alkylation Reaction: The benzylamine intermediate is then alkylated with 3-methylbutanoic acid chloride in the presence of a base like triethylamine to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzylamine moiety can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid.

    Reduction: 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid.

    Substitution: 2-((4-Substituted benzyl)amino)-3-methylbutanoic acid derivatives.

Scientific Research Applications

2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-((4-Methylbenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    2-((4-Chlorobenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.

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